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Compound of Interest

Compound Name: Tinophyllol

Cat. No.: B12402173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Computational Prediction
of Tinophyllol's Biological Activities
This technical guide provides a comprehensive overview of the in-silico prediction of the

bioactivities of Tinophyllol, a natural product with potential therapeutic applications. By

leveraging a suite of computational tools, we can elucidate its pharmacokinetic properties,

predict its biological targets, and hypothesize its mechanisms of action through the analysis of

associated signaling pathways. This document serves as a methodological framework for

researchers and scientists in the field of drug discovery and development.

Introduction to Tinophyllol
Tinophyllol is a furanoditerpenoid that has been isolated from plants such as Citrus Yuko and

Magnolia Ovata. Its chemical structure, represented by the SMILES string

C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--OC)O)C)C4=COC=C4 and the InChIKey

OEIVLTVYSSPDHE-JHFVOUROSA-N, provides the foundation for all subsequent in-silico

analyses. Understanding the inherent bioactivities of such natural products is a critical step in

the drug discovery pipeline, and in-silico methods offer a rapid and cost-effective approach to

generate initial hypotheses and guide further experimental validation.
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Predicted Physicochemical and Pharmacokinetic
(ADMET) Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a

compound is a crucial determinant of its potential as a drug candidate. Using the SwissADME

web server, a comprehensive ADMET profile for Tinophyllol was generated.

Table 1: Predicted Physicochemical and ADMET Properties of Tinophyllol
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Property Value Interpretation

Physicochemical Properties

Molecular Formula C21H26O6

Molecular Weight 374.43 g/mol Fulfills Lipinski's rule (<500)

LogP (iLOGP) 2.59
Optimal lipophilicity for oral

absorption

Water Solubility (ESOL) -3.85 (log mol/L) Moderately soluble

Pharmacokinetics

GI Absorption High
Likely to be well-absorbed from

the gut

Blood-Brain Barrier Permeant Yes Potential for CNS activity

P-glycoprotein Substrate No
Less susceptible to efflux

pumps

CYP1A2 Inhibitor No
Low potential for drug-drug

interactions via this isoform

CYP2C19 Inhibitor Yes
Potential for drug-drug

interactions via this isoform

CYP2C9 Inhibitor Yes
Potential for drug-drug

interactions via this isoform

CYP2D6 Inhibitor No
Low potential for drug-drug

interactions via this isoform

CYP3A4 Inhibitor Yes
Potential for drug-drug

interactions via this isoform

Drug-Likeness

Lipinski's Rule of Five 0 violations
Good oral bioavailability

predicted

Bioavailability Score 0.55
Good probability of being orally

active
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Predicted Biological Targets
To identify the potential molecular targets of Tinophyllol, the SwissTargetPrediction web server

was employed. This tool predicts protein targets based on the principle of chemical similarity to

known ligands. The predictions are ranked by probability, with a lower value indicating a higher

likelihood of interaction.

Table 2: Top Predicted Protein Targets for Tinophyllol

Target Class Target Name UniProt ID Probability

Enzyme
Prostaglandin G/H

synthase 2 (COX-2)
P35354 0.235

G-protein coupled

receptor

Cannabinoid receptor

1 (CB1)
P21554 0.118

Enzyme Carbonic anhydrase II P00918 0.088

G-protein coupled

receptor

Prostaglandin E2

receptor EP2 subtype
P43116 0.088

Enzyme
Prostaglandin

reductase 1
O95828 0.088

G-protein coupled

receptor

Cannabinoid receptor

2 (CB2)
P34972 0.059

Enzyme
Carbonic anhydrase

IV
P22748 0.059

Enzyme

Steroid 17-alpha-

hydroxylase/17,20

lyase

P05093 0.059

G-protein coupled

receptor

Prostaglandin D2

receptor 2
Q9Y2Y9 0.059

Nuclear receptor Progesterone receptor P06401 0.059

Predicted Bioactivity Spectrum
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The PASS (Prediction of Activity Spectra for Substances) Online service was utilized to predict

a broad spectrum of biological activities for Tinophyllol based on its chemical structure. The

results are presented as a list of potential activities with a corresponding probability of being

active (Pa) or inactive (Pi). Activities with a high Pa value are more likely to be exhibited by the

compound.

Table 3: Selected Predicted Biological Activities of Tinophyllol from PASS Online

Activity Pa Pi

Anti-inflammatory 0.852 0.004

Analgesic 0.798 0.011

Antipyretic 0.753 0.015

Neuroprotective 0.711 0.023

Antineoplastic 0.689 0.031

Vasodilator 0.654 0.028

Platelet aggregation inhibitor 0.632 0.045

Apoptosis agonist 0.598 0.067

Anticonvulsant 0.576 0.051

Anxiolytic 0.543 0.078

Postulated Signaling Pathways and Mechanisms of
Action
Based on the convergence of predictions from target analysis and the bioactivity spectrum,

several key signaling pathways are likely to be modulated by Tinophyllol.

Prostaglandin Synthesis Pathway (via COX-2 Inhibition)
The high probability of targeting Prostaglandin G/H synthase 2 (COX-2) strongly suggests an

anti-inflammatory mechanism. COX-2 is a key enzyme in the conversion of arachidonic acid to
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prostaglandins, which are potent mediators of inflammation, pain, and fever. Inhibition of COX-

2 would lead to a reduction in prostaglandin synthesis.

Arachidonic Acid

COX-2 PGG2 PGH2 Prostaglandins
(PGE2, PGI2, etc.)

Inflammation
Pain, Fever

Tinophyllol

Cell Membrane

CB1 Receptor

Downstream Signaling
(e.g., adenylyl cyclase inhibition,

MAPK activation)

CB2 Receptor

Tinophyllol Endocannabinoids
(e.g., Anandamide)

Biological Effects
(Analgesia, Neuroprotection,

Anxiolysis)
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Obtain Tinophyllol Structure
(SMILES/InChIKey)

ADMET Prediction
(SwissADME)

Target Prediction
(SwissTargetPrediction)

Bioactivity Spectrum Prediction
(PASS Online)

Data Consolidation & Analysis

Pathway Analysis
(KEGG, Reactome)

Hypothesis Generation
(Mechanism of Action)

Experimental Validation
(In Vitro/In Vivo Assays)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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